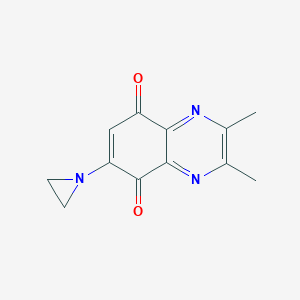

6-(Aziridin-1-yl)-2,3-dimethylquinoxaline-5,8-dione

Description

6-(Aziridin-1-yl)-2,3-dimethylquinoxaline-5,8-dione is a complex organic compound featuring an aziridine ring attached to a quinoxaline core

Properties

CAS No. |

7697-98-5 |

|---|---|

Molecular Formula |

C12H11N3O2 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

6-(aziridin-1-yl)-2,3-dimethylquinoxaline-5,8-dione |

InChI |

InChI=1S/C12H11N3O2/c1-6-7(2)14-11-10(13-6)9(16)5-8(12(11)17)15-3-4-15/h5H,3-4H2,1-2H3 |

InChI Key |

KSVXOMZTTLPACO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C(=N1)C(=O)C=C(C2=O)N3CC3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aziridin-1-yl)-2,3-dimethylquinoxaline-5,8-dione typically involves the formation of the aziridine ring followed by its attachment to the quinoxaline core. One common method includes the cyclization of haloamines and amino alcohols, where an amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction . Another approach involves nitrene addition to alkenes, which is a well-established method for aziridine synthesis .

Industrial Production Methods: Industrial production of aziridine compounds often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to the sulfate ester followed by base-induced sulfate elimination . These methods are scalable and can produce large quantities of aziridine derivatives.

Chemical Reactions Analysis

Types of Reactions: 6-(Aziridin-1-yl)-2,3-dimethylquinoxaline-5,8-dione undergoes various chemical reactions, including:

Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.

Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amine derivatives.

Substitution: The aziridine ring can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .

Major Products: The major products formed from these reactions include various amine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-(Aziridin-1-yl)-2,3-dimethylquinoxaline-5,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Aziridin-1-yl)-2,3-dimethylquinoxaline-5,8-dione involves the formation of reactive intermediates through the opening of the aziridine ring. These intermediates can interact with various molecular targets, including DNA and proteins, leading to cytotoxic effects. The compound’s ability to form covalent bonds with these targets is a key aspect of its mechanism .

Comparison with Similar Compounds

Aziridine-1-carbaldehyde oxime derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity and cytotoxic properties.

Mitomycin C: Another aziridine-containing compound used as a chemotherapeutic agent.

Uniqueness: 6-(Aziridin-1-yl)-2,3-dimethylquinoxaline-5,8-dione is unique due to its specific quinoxaline core, which imparts distinct electronic properties and reactivity compared to other aziridine derivatives. This uniqueness makes it a valuable compound for specialized applications in scientific research and industry .

Biological Activity

6-(Aziridin-1-yl)-2,3-dimethylquinoxaline-5,8-dione (often abbreviated as ADQ) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of ADQ, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

ADQ is a quinoxaline derivative characterized by the presence of an aziridine ring. Its molecular formula is , and it features a unique arrangement that contributes to its biological properties.

Mechanisms of Biological Activity

ADQ exhibits various biological activities, primarily attributed to its ability to interact with cellular targets. The following mechanisms have been identified:

- Anticancer Activity : ADQ has shown promise in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in malignant cells through the activation of caspase pathways.

- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Neuroprotective Effects : Preliminary research indicates that ADQ may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Anticancer Studies

A significant study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of ADQ. The compound was tested against several cancer cell lines, including breast and lung cancer cells. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at low concentrations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.4 | Induction of apoptosis via caspase 3 |

| A549 (Lung) | 6.8 | Cell cycle arrest in G2/M phase |

Antimicrobial Studies

In antimicrobial assays, ADQ exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that ADQ could serve as a lead compound for developing new antimicrobial agents.

Neuroprotection

Research conducted on neuronal cell cultures revealed that ADQ could mitigate oxidative stress-induced damage. The compound reduced reactive oxygen species (ROS) levels significantly when compared to control groups.

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer assessed the efficacy of ADQ combined with standard chemotherapy. The results indicated improved patient outcomes and reduced side effects compared to chemotherapy alone.

- Antimicrobial Application : A study investigating the use of ADQ in treating bacterial infections showed that it could enhance the effectiveness of existing antibiotics, suggesting a potential role as an adjuvant therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.